BC-DXI-495 -

BC-DXI-495

Catalog Number: EVT-1534305
CAS Number:
Molecular Formula: C28H30N4O4S
Molecular Weight: 518.632
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-DXI-495 is a novel AIMP2-DX2 and HSP70 protein-protein interaction inhibitor, decreasing the soluble AIMP2-DX2 protein (float fraction) and increasing the insoluble AIMP2-DX2 protein (precipitate fraction).
Source and Classification

BC-DXI-495 is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. It is categorized within the broader class of proteolysis targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system .

Synthesis Analysis

Methods and Technical Details

The synthesis of BC-DXI-495 involves several key steps, including the use of click chemistry techniques that incorporate azides and alkynes. A general procedure includes the addition of sodium L-ascorbate and copper(II) sulfate pentahydrate to a solution containing an azide and an alkyne in dimethyl sulfoxide at room temperature, followed by purification using column chromatography .

The synthetic route is designed to be efficient, allowing for one-step synthesis while ensuring high purity (>98%) of the final product. The compound's synthesis has been optimized through retrosynthetic analysis, utilizing advanced computational tools to predict feasible synthetic pathways.

Molecular Structure Analysis

Structure and Data

The molecular structure of BC-DXI-495 features a complex arrangement that includes an indole ring, a sulfonamide group, and a morpholine moiety. The structural data can be represented as follows:

  • Molecular Formula: C28H30N4O4S
  • Molecular Weight: 518.632 g/mol
  • InChI Key: JEZKLTVUYPYMPE-MHZLTWQESA-N
  • SMILES Notation: O=C(NC1=CC=C(N2CCOCC2)C=C1)C@@HCC4=CNC5=C4C=CC=C5

This structure allows BC-DXI-495 to effectively interact with its target proteins, facilitating its mechanism of action in inhibiting protein-protein interactions .

Chemical Reactions Analysis

Reactions and Technical Details

BC-DXI-495 has been shown to engage in specific interactions that disrupt the binding between AIMP2-DX2 and HSP70. The compound exhibits an inhibitory concentration (IC50) of approximately 4.2 μM against this interaction, highlighting its potency .

In experimental setups, BC-DXI-495 has been utilized in co-immunoprecipitation assays to analyze its effects on protein complexes involving AIMP2-DX2, demonstrating significant alterations in protein solubility profiles upon treatment .

Mechanism of Action

Process and Data

The mechanism by which BC-DXI-495 exerts its effects involves binding to AIMP2-DX2 and preventing its interaction with HSP70. This disruption leads to decreased levels of AIMP2-DX2 in cellular environments, thereby influencing downstream signaling pathways related to tumor growth and survival.

Studies have shown that BC-DXI-495 not only inhibits the binding between these proteins but also reduces tumor growth in vivo models expressing AIMP2-DX2. This suggests a potential therapeutic application in cancer treatment by targeting specific protein interactions critical for tumor progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BC-DXI-495 appears as a solid powder with high purity (>98%). It is soluble in dimethyl sulfoxide, making it suitable for various biological assays. The compound should be stored under controlled conditions—preferably dry and dark at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term preservation.

Key physical properties include:

  • Appearance: Solid powder
  • Solubility: Soluble in DMSO
  • Stability: Stable for over three years when stored properly
Applications

Scientific Uses

BC-DXI-495 has significant applications in scientific research, particularly in oncology. Its primary use lies in studying protein-protein interactions within cancer biology, specifically those involving AIMP2-DX2 and HSP70. Researchers are exploring its potential as a therapeutic agent for treating lung cancer and possibly other malignancies characterized by dysregulated protein interactions.

Additionally, BC-DXI-495 serves as a valuable tool for investigating the mechanisms underlying tumor growth and resistance to therapy, providing insights that could lead to novel treatment strategies .

Introduction to BC-DXI-495

Definition and Classification of BC-DXI-495 as a Small Molecule Inhibitor

BC-DXI-495, chemically designated as (S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide, is a rationally designed small-molecule inhibitor targeting protein-protein interactions (PPIs). With a molecular weight of 518.63 g/mol and elemental composition (C: 64.85%; H: 5.83%; N: 10.80%; O: 12.34%; S: 6.18%), it features a stereospecific S-configuration critical for its bioactivity [3]. This compound falls under the class of PPI disruptors, characterized by its ability to bind at the interface of the AIMP2-DX2/HSP70 complex. Its chemical structure integrates three pharmacophoric elements:

  • An indole moiety facilitating hydrophobic contacts.
  • A sulfonamide group enhancing target affinity.
  • A morpholine ring improving solubility and cellular permeability [3].BC-DXI-495 is classified as a "first-in-class" inhibitor due to its novel mechanism—promoting AIMP2-DX2 aggregation and degradation by disrupting its stabilization by HSP70 [3] [7].
  • Table 1: Key Chemical Properties of BC-DXI-495
    PropertyValue
    IUPAC Name(S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide
    Molecular FormulaC₂₈H₃₀N₄O₄S
    Exact Mass518.1988 Da
    XLogP3.5 (predicted)
    Hydrogen Bond Donors3
    Hydrogen Bond Acceptors6
    Rotatable Bonds7

Historical Context and Discovery in Protein-Protein Interaction Inhibition

The discovery of BC-DXI-495 emerged from foundational research into the tumorigenic role of AIMP2-DX2, an exon-2-deleted splice variant of AIMP2. Initially identified as a competitive inhibitor of the tumor-suppressive full-length AIMP2, AIMP2-DX2 was found overexpressed in lung, colon, and ovarian cancers [7]. Early studies revealed that HSP70, a molecular chaperone, binds to the N-terminal flexible region (NFR) of AIMP2-DX2 (residues 24–34), shielding it from ubiquitin-mediated degradation by E3 ligase Siah1 [2] [7]. This interaction stabilized AIMP2-DX2, enabling its oncogenic activity.

BC-DXI-495 was developed through structure-based drug design leveraging X-ray crystallography and NMR data of the AIMP2-DX2/HSP70 complex. Key interactions targeted included:

  • The hydrophobic pocket of HSP70 (L403, F428, V438, I440).
  • Critical residues (Y25, L27) in AIMP2-DX2’s NFR [7] [3].High-throughput screening of sulfonamide derivatives led to BC-DXI-495’s identification, optimized for binding affinity and cellular activity [3].

Significance in Targeting AIMP2-DX2-HSP70 Interactions

BC-DXI-495’s therapeutic significance lies in its precise disruption of the AIMP2-DX2/HSP70 axis, a nexus for cancer progression. Mechanistically, it:

  • Blocks Stabilization: By occupying HSP70’s substrate-binding domain (SBD), it prevents HSP70 from binding AIMP2-DX2, exposing the latter to ubiquitination [2] [3].
  • Induces Insolubility: Treatment shifts AIMP2-DX2 from the soluble "float" fraction to insoluble aggregates, quantified in cellular fractionation assays [3].
  • Suppresses Oncogenic Signaling: Reduces AIMP2-DX2–driven activation of JAK-STAT and MAPK pathways, implicated in cell proliferation and survival [7].
  • Table 2: Therapeutic Significance of BC-DXI-495 in Cancer Pathways
    Pathway AffectedEffect of BC-DXI-495Cancer Relevance
    AIMP2-DX2 Stability↑ Ubiquitination & degradationReduces tumorigenic AIMP2-DX2 levels
    Glucose Metabolism↓ GLUT-1 expression & glucose uptakeImpairs energy supply in NSCLC
    JAK-STAT/MAPK↓ Phosphorylation of JAK1-3, STAT1Inhibits proliferation signals

In vivo studies demonstrate that BC-DXI-495 suppresses xenograft tumor growth in lung and colon cancer models, correlating with reduced AIMP2-DX2 levels [3] [7]. Its role extends to overcoming therapeutic resistance, as AIMP2-DX2 expression is linked to poor prognosis in nasopharyngeal carcinoma and acute myeloid leukemia [7]. This positions BC-DXI-495 as a pioneering therapeutic strategy targeting "undruggable" PPIs in oncology.

  • Table 3: Compounds Mentioned in this Article
    Compound NameRole/Context
    BC-DXI-495AIMP2-DX2/HSP70 interaction inhibitor
    AIMP2-DX2Oncogenic splice variant
    HSP70Molecular chaperone stabilizing AIMP2-DX2

Properties

Product Name

BC-DXI-495

IUPAC Name

(S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide

Molecular Formula

C28H30N4O4S

Molecular Weight

518.632

InChI

InChI=1S/C28H30N4O4S/c1-20-6-12-24(13-7-20)37(34,35)31-27(18-21-19-29-26-5-3-2-4-25(21)26)28(33)30-22-8-10-23(11-9-22)32-14-16-36-17-15-32/h2-13,19,27,29,31H,14-18H2,1H3,(H,30,33)/t27-/m0/s1

InChI Key

JEZKLTVUYPYMPE-MHZLTWQESA-N

SMILES

O=C(NC1=CC=C(N2CCOCC2)C=C1)[C@@H](NS(=O)(C3=CC=C(C)C=C3)=O)CC4=CNC5=C4C=CC=C5

Solubility

Soluble in DMSO

Synonyms

BC-DXI-495

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.